

# N,N'-Dibenzylglycinamide CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N'-Dibenzylglycinamide*

Cat. No.: B086113

[Get Quote](#)

## An In-depth Technical Guide to N,N'-Dibenzylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N'-Dibenzylglycinamide**, including its chemical properties, a detailed potential synthesis protocol, and its prospective role in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Core Compound Data

**N,N'-Dibenzylglycinamide** is a derivative of the simplest amino acid, glycine. Its key identifiers and molecular properties are summarized in the table below for quick reference.

| Property          | Value                                                                  | Reference |
|-------------------|------------------------------------------------------------------------|-----------|
| CAS Number        | 1089-31-2                                                              |           |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O                       |           |
| Molecular Weight  | 254.33 g/mol                                                           |           |
| Canonical SMILES  | C1=CC=C(C=C1)CNCC(=O)N<br>CC2=CC=CC=C2                                 |           |
| InChI Key         | WHPBAOBBWAFHRE-<br>UHFFFAOYSA-N                                        |           |
| Appearance        | White to off-white solid<br>(predicted)                                |           |
| Solubility        | Soluble in organic solvents<br>such as DMSO and ethanol<br>(predicted) |           |
| Melting Point     | Not reported                                                           |           |

## Synthesis Methodology

While a specific protocol for the synthesis of **N,N'-Dibenzylglycinamide** is not extensively detailed in publicly available literature, a plausible and efficient method can be extrapolated from the synthesis of analogous N-substituted glycinamides. The proposed method involves the nucleophilic substitution of a haloacetamide with dibenzylamine.

### 2.1. Proposed Synthetic Route: Nucleophilic Substitution

A likely synthetic pathway involves the reaction of 2-chloro-N-benzylacetamide with benzylamine, or more efficiently for the target molecule, the reaction of a suitable chloroacetylating agent with dibenzylamine followed by amidation, or a direct reaction of a chloro-glycinamide derivative with a benzylating agent. A more direct proposed route is the reaction between dibenzylamine and 2-chloroacetyl chloride to form an intermediate, which then reacts with benzylamine. However, for **N,N'-Dibenzylglycinamide**, a direct reaction of dibenzylamine with a suitable glycine derivative is more logical. Based on general procedures

for similar compounds, a likely synthesis is the reaction of dibenzylamine with 2-chloro-N-benzylacetamide.

## 2.2. Detailed Experimental Protocol

Reaction: Dibenzylamine + 2-chloro-N-benzylacetamide → **N,N'-Dibenzylglycinamide**

### Materials:

- Dibenzylamine
- 2-chloro-N-benzylacetamide
- Anhydrous potassium carbonate ( $K_2CO_3$ ) or triethylamine (TEA) as a base
- Acetonitrile (anhydrous) as the solvent
- Sodium sulfate (anhydrous) for drying
- Ethyl acetate and hexanes for chromatography

### Procedure:

- To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 2-chloro-N-benzylacetamide (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately  $82^{\circ}C$ ) and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Filter the solid inorganic salts and wash the filter cake with acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **N,N'-Dibenzylglycinamide** as a solid.
- Dry the final product under vacuum.

### 2.3. Characterization

The structure and purity of the synthesized **N,N'-Dibenzylglycinamide** can be confirmed using the following analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

## Potential Biological Activity and Signaling Pathway

Glycine amide derivatives have been identified as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1).<sup>[1][2]</sup> VAP-1 is a transmembrane amine oxidase that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.<sup>[1]</sup> Inhibition of VAP-1 is a promising therapeutic strategy for various inflammatory diseases.

### 3.1. VAP-1 Signaling Pathway and Point of Intervention

The enzymatic activity of VAP-1 contributes to the production of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), which in turn can activate pro-inflammatory signaling pathways such as NF- $\kappa$ B. This leads to the upregulation of other adhesion molecules and pro-inflammatory cytokines, amplifying the inflammatory response. **N,N'-Dibenzylglycinamide**, as a glycine amide derivative, may act as an inhibitor of VAP-1, thereby blocking these downstream effects.



[Click to download full resolution via product page](#)

### VAP-1 Signaling Pathway and Inhibition.

#### 3.2. Experimental Protocol: VAP-1 Inhibition Assay

To evaluate the inhibitory potential of **N,N'-Dibenzylglycinamide** against VAP-1, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide, a product of VAP-1's enzymatic activity.

#### Materials:

- Recombinant human VAP-1
- **N,N'-Dibenzylglycinamide** (test compound)
- Benzylamine (substrate)
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Phosphate-buffered saline (PBS)
- 96-well black microplate
- Fluorometric microplate reader

#### Procedure:

- Prepare a stock solution of **N,N'-Dibenzylglycinamide** in DMSO.
- Serially dilute the stock solution to obtain a range of test concentrations.
- In a 96-well black microplate, add the test compound at various concentrations. Include a positive control (a known VAP-1 inhibitor) and a negative control (DMSO vehicle).
- Add recombinant human VAP-1 to each well and incubate for 15 minutes at 37°C.
- Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.
- Initiate the reaction by adding the reaction mixture to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
- Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the  $IC_{50}$  value (the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Logical Workflow for Drug Discovery

The exploration of **N,N'-Dibenzylglycinamide** as a potential therapeutic agent would follow a structured drug discovery workflow.



[Click to download full resolution via product page](#)

### Drug Discovery Workflow for **N,N'-Dibenzylglycinamide**.

This comprehensive guide provides foundational knowledge for the synthesis and potential therapeutic application of **N,N'-Dibenzylglycinamide**. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of glycine amide derivatives as novel vascular adhesion protein-1 inhibitors without CYP3A4 and CYP2C19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N'-Dibenzylglycinamide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086113#n-n-dibenzylglycinamide-cas-number-and-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)